Product packaging for DNA52 protein(Cat. No.:CAS No. 147337-71-1)

DNA52 protein

Cat. No.: B1176214
CAS No.: 147337-71-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Cellular DNA Metabolism and Regulation

DNA52 protein is involved in cellular DNA metabolism, particularly within the context of DNA replication initiation and its regulation. DNA replication is a fundamental process that ensures the accurate duplication of the genome before cell division. This process is tightly controlled and involves the coordinated action of numerous proteins at specific chromosomal locations known as origins of replication. The initiation of DNA replication in eukaryotes is a highly regulated event, primarily occurring during the S phase of the cell cycle. Key regulatory proteins, including cyclin-dependent kinases (CDKs) and the Dbf4-dependent kinase (DDK), play crucial roles in activating the replication machinery at these origins. nih.gov

Historical Overview of this compound Discovery and Initial Characterization

The this compound was initially identified and characterized in the budding yeast Saccharomyces cerevisiae through genetic screens designed to isolate mutants defective in DNA synthesis and cell cycle progression. nih.gov These screens utilized temperature-sensitive mutants, where cells exhibit normal growth at a permissive temperature but arrest at a specific point in the cell cycle at a restrictive temperature. nih.gov The dna52-1 mutant, for instance, was found to undergo cell-cycle arrest just before the initiation of DNA replication at the restrictive temperature, displaying a large-budded phenotype with nuclei that had failed to replicate DNA. nih.gov This phenotype strongly suggested that the DNA52 gene was required for entry into or completion of S phase. nih.gov

Further genetic and molecular analysis revealed that DNA52 is an essential gene. nih.gov Importantly, DNA52 was found to be allelic with DBF4 (Dumbbell forming protein 4). researchgate.netyeastgenome.org The identification of this allelic relationship solidified the understanding that the protein encoded by DNA52 is, in fact, the Dbf4 protein. researchgate.netyeastgenome.org Dbf4 was independently identified as a protein required for DNA replication. Subsequent studies established that Dbf4 is a regulatory subunit of the Cdc7 kinase, forming the Dbf4-dependent protein kinase (DDK) complex. yeastgenome.org The Cdc7-Dbf4 complex is essential for initiating DNA synthesis at replication origins throughout S phase. yeastgenome.org The function of the Cdc7-Dbf4 complex is considered analogous to that of cyclin-CDK complexes, with Cdc7 serving as the catalytic subunit activated by association with Dbf4 during late G1 phase. yeastgenome.org

Detailed research findings on dna52-1 (allelic to dbf4-1) have provided insights into the protein's function. Sequencing of the dna52-1 allele revealed a single point mutation resulting in a proline to leucine (B10760876) change at position 277 within a conserved motif referred to as motif M. researchgate.netnih.gov This mutation was shown to impair the interaction of Dbf4 with key DNA replication factors such as Mcm2 and Orc2 at semipermissive temperatures, while the interaction with Rad53 was preserved. nih.govnih.gov Mcm2 is a component of the Minichromosome Maintenance (MCM) complex, which functions as the replicative helicase, and its phosphorylation by DDK is crucial for origin firing. yeastgenome.orgucl.ac.uk Orc2 is a subunit of the Origin Recognition Complex (ORC), which binds to replication origins. yeastgenome.org

Significance of this compound Studies in Eukaryotic Genome Maintenance

Studies on this compound (Dbf4) have been highly significant in advancing the understanding of eukaryotic genome maintenance, particularly regarding the initiation and regulation of DNA replication. As a key regulatory subunit of the DDK complex, Dbf4's interaction with and activation of Cdc7 are indispensable for the phosphorylation of MCM proteins, a critical step in unwinding DNA at replication origins and initiating DNA synthesis. yeastgenome.orgucl.ac.uk

The characterization of dna52 mutants, such as dna52-1, has provided valuable tools for dissecting the molecular mechanisms of replication initiation and the checkpoints that monitor this process. The observation that the dna52-1 mutation confers increased resistance to genotoxic agents like methyl methanesulfonate (B1217627) (MMS) and hydroxyurea (B1673989) (HU) suggests a role for Dbf4 not only in replication initiation but also potentially in the response to replication stress and the resumption of stalled replication forks. researchgate.netnih.govnih.gov This highlights the multifaceted involvement of Dbf4 in maintaining genome stability under challenging conditions.

Research into Dbf4 and its interactions with other replication and checkpoint proteins, such as Mcm2, Orc2, and Rad53, has illuminated the intricate regulatory networks that govern DNA replication and the DNA damage response. nih.govnih.gov These studies underscore the importance of precise protein-protein interactions and phosphorylation events mediated by the DDK complex for ensuring that DNA replication is initiated correctly and that the genome is maintained intact in the face of endogenous and exogenous insults. The evolutionary conservation of Cdc7-Dbf4 across eukaryotes further emphasizes its fundamental role in genome maintenance. yeastgenome.org

Protein NamePubChem CID
This compound (Dbf4)To be determined (often referred to by gene name DBF4)
Cdc7 proteinTo be determined
Mcm2 proteinTo be determined
Orc2 proteinTo be determined
Rad53 proteinTo be determined
Methyl Methanesulfonate8078
Hydroxyurea3612

Note: PubChem CIDs for specific proteins like DNA52 (Dbf4), Cdc7, Mcm2, Orc2, and Rad53 are generally not assigned to the protein itself but rather to small molecules. Protein information is typically found in protein databases like UniProt or NCBI Protein.

Properties

CAS No.

147337-71-1

Molecular Formula

C7H5NO3

Synonyms

DNA52 protein

Origin of Product

United States

Molecular Architecture and Structural Biology of Dna52 Protein

Primary Amino Acid Sequence Analysis and Conservation

The primary structure of a protein, defined by its linear sequence of amino acids, is fundamental to its three-dimensional conformation and biological function rcsb.org. Analysis of the primary amino acid sequence of the human RAD52 protein reveals distinct domains crucial for its function in DNA repair. Human RAD52 is a protein consisting of 418 amino acid residues uniprot.org.

Sequence comparisons have shown that the N-terminal region of RAD52 is highly conserved among eukaryotes, while the C-terminal region is less conserved uniprot.orgoup.com. For instance, the N-terminal domains of S. cerevisiae Rad52 and human RAD52 share approximately 42% sequence identity. This conservation in the N-terminal domain underscores its essential role, likely in core functions like DNA binding and self-association uniprot.org.

Identification of Conserved Domains and Motifs

The human RAD52 protein contains several functional domains and motifs. The N-terminal domain (residues 1-209 or 1-212) is highly conserved and is primarily responsible for self-oligomerization and single-stranded DNA (ssDNA) binding uniprot.orgoup.comembopress.orgacs.org. This domain contains the core DNA-binding region.

The C-terminal domain (residues 210-418) is less conserved and mediates interactions with other proteins involved in DNA repair, such as Replication Protein A (RPA) and RAD51 uniprot.orgembopress.org. It also contains a nuclear localization signal (NLS) responsible for targeting RAD52 to the nucleus.

In the context of DBF4, the S. cerevisiae protein contains three short conserved motifs in its polypeptide chain, designated N, M, and C based on their location biorxiv.orgresearchgate.net. Motif N is involved in interaction with the checkpoint kinase Rad53, while motifs M and C are required for binding and activating the Cdc7 kinase biorxiv.orgresearchgate.net. Human DBF4 (DBF4A) also contains an N-terminal BRCT domain and a C-terminal region that may coordinate a zinc atom, characteristic of a DBF4-type zinc finger abcam.com.

Table 1: Conserved Domains and Motifs in Human RAD52 and Yeast DBF4

Protein (Species)Domain/MotifLocation (Approximate Residues)Key Function(s)Conservation
Human RAD52 (H. sapiens)N-terminal Domain1-209/212Self-oligomerization, ssDNA binding, DNA annealingHighly conserved uniprot.orgoup.com
Human RAD52 (H. sapiens)C-terminal Domain210-418Interaction with RPA and RAD51, Nuclear LocalizationLess conserved uniprot.org
Yeast DBF4 (S. cerevisiae)Motif N135-179Interaction with Rad53Conserved biorxiv.orgresearchgate.net
Yeast DBF4 (S. cerevisiae)Motif M260-309Binding and activation of Cdc7Conserved biorxiv.orgresearchgate.net
Yeast DBF4 (S. cerevisiae)Motif C656-697Binding and activation of Cdc7Conserved biorxiv.orgresearchgate.net
Human DBF4A (H. sapiens)N-terminal BRCT DomainHydrophobic clusters (41-118)Potential protein-protein interaction-
Human DBF4A (H. sapiens)C-terminal Zinc Finger-Potential zinc coordination abcam.com-

Predicted and Experimentally Determined Post-Translational Modifications and their Impact on Structure

Post-translational modifications (PTMs) are crucial regulators of protein function, affecting their activity, localization, and interactions. Both RAD52 and DBF4 are known to undergo PTMs, including phosphorylation and SUMOylation.

Phosphorylation is a common PTM that can significantly impact protein structure and function. Human RAD52 is phosphorylated, and this modification can affect its ability to form subnuclear foci and enhance its annealing functions. In S. cerevisiae, Rad52 is constitutively phosphorylated, with additional phosphorylation occurring in S phase. These phosphorylation events in yeast Rad52 occur in the C-terminus, although the exact sites and their effects are still being investigated.

SUMOylation, the addition of Small Ubiquitin-like Modifier proteins, is another important PTM for RAD52. In S. cerevisiae, Rad52 SUMOylation is induced by DNA damage and occurs at specific lysine (B10760008) residues (K43, K44, and K253). SUMOylation of yeast Rad52 has been shown to affect the efficiency of DNA repair pathways.

DBF4 is also a phosphoprotein. In S. cerevisiae, Dbf4 is phosphorylated in a Rad53-dependent manner during the replication checkpoint, which can reduce the activity of the Cdc7/Dbf4 kinase complex yeastgenome.orgresearchgate.net. Human DBF4A phosphorylation increases its interaction with PSIP1.

While the precise impact of every PTM on the detailed 3D structure of RAD52 or DBF4 is an active area of research, it is well-established that these modifications can induce conformational changes or alter interaction surfaces, thereby modulating protein activity and complex formation. For example, phosphorylation of RPA, a protein that interacts with RAD52, has been shown to affect the conformation of RAD52 and its affinity for ssDNA.

Higher-Order Structural Elucidation Methodologies

Determining the three-dimensional structure of proteins is crucial for understanding their function. Various experimental techniques are employed to elucidate the higher-order structures of proteins like RAD52 and DBF4, including spectroscopic approaches, crystallography, and cryo-electron microscopy embopress.orgresearchgate.netuniprot.org.

Spectroscopic Approaches (e.g., Circular Dichroism, NMR Spectroscopy)

Spectroscopic methods provide valuable insights into protein structure and dynamics in solution. Circular Dichroism (CD) spectroscopy is widely used to analyze the secondary structure content of proteins (e.g., alpha-helices, beta-sheets) and to monitor conformational changes upon binding to ligands or in response to environmental changes. CD spectroscopy has been used to study the structural properties of RAD52 and its interactions with DNA. Studies have shown that ssDNA binding can induce conformational changes in RAD52, suggested by alterations in the CD spectrum indicative of increased alpha-helicity.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for determining the high-resolution structures of proteins, particularly smaller proteins or protein domains, in solution embopress.orgresearchgate.net. NMR can also provide information about protein dynamics and conformational flexibility embopress.orgnih.gov. While the full-length human RAD52 is relatively large for traditional solution NMR, studies on specific domains or peptides, as well as interactions with nucleic acids, can utilize NMR to probe structural details and dynamics acs.org.

Crystallographic and Cryo-Electron Microscopy Studies of DNA52 Protein and its Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are key techniques for determining the high-resolution three-dimensional structures of proteins and protein complexes embopress.orgresearchgate.netuniprot.org.

Crystallography has been successfully applied to determine the structure of the N-terminal domain of human RAD52 uniprot.orgoup.comembopress.orgacs.org. The crystal structure of the human RAD52 N-terminal fragment (residues 1-209 or 1-212) revealed an undecameric ring structure uniprot.orgoup.comembopress.org. This ring structure has a large, positively charged groove on its surface, which is thought to be the ssDNA binding site uniprot.orgoup.comembopress.org. Crystallography provides detailed atomic information about the ordered parts of the protein.

Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes and flexible molecules, often without the need for crystallization embopress.orguniprot.org. Recent studies have utilized cryo-EM to determine the structure of full-length human RAD52 researchgate.netoup.comresearchgate.netyeastgenome.orgmdpi.comgenecards.orgnih.govnih.gov. These cryo-EM studies have confirmed that full-length human RAD52 forms an undecameric ring, similar to the crystal structure of the N-terminal domain researchgate.netoup.comresearchgate.netyeastgenome.orgmdpi.comgenecards.orgnih.govnih.gov. The cryo-EM maps also indicate that the C-terminal domain of full-length RAD52 is largely intrinsically disordered researchgate.netoup.comresearchgate.netyeastgenome.orgmdpi.comgenecards.org. Cryo-EM has also been used to study RAD52 in complex with DNA structures like replication forks, revealing unique organizational patterns such as head-to-head arrangements of RAD52 rings nih.gov.

For DBF4, crystal structures of fragments have been determined. The crystal structure of a fragment of S. cerevisiae Dbf4 encompassing residues 105-221, which interacts with Rad53, revealed a novel Helix-BRCT (H-BRCT) domain structure researchgate.net.

Table 2: Structural Elucidation Methods Applied to Human RAD52

MethodTarget (Human RAD52)Key FindingsResolution (Typical/Reported)Reference(s)
X-ray CrystallographyN-terminal domain (1-209/212)Undecameric ring structure, ssDNA binding groove2.7 Å embopress.org, 2.8 Å oup.com uniprot.orgoup.comembopress.orgacs.org
Cryo-Electron MicroscopyFull-length proteinUndecameric ring structure, disordered C-terminal domain3.5 Å researchgate.netoup.comresearchgate.netmdpi.comgenecards.org, 2.2 Å nih.gov, 2.16 Å yeastgenome.org researchgate.netoup.comresearchgate.netyeastgenome.orgmdpi.comgenecards.orgnih.govnih.gov
Cryo-Electron MicroscopyComplex with replication forkHead-to-head arrangement of undecameric rings, remodeling of replication fork- nih.gov

Oligomerization States and Conformational Dynamics

Protein oligomerization, the assembly of multiple protein subunits, is a common mechanism to generate functional diversity and regulate activity. Human RAD52 is well-known to form oligomeric structures. The N-terminal domain of human RAD52 is primarily responsible for self-association, leading to the formation of ring structures uniprot.orgoup.comembopress.orgacs.org. Crystallographic and cryo-EM studies have consistently shown that the human RAD52 N-terminal domain and the full-length protein assemble into undecameric rings, composed of eleven subunits uniprot.orgresearchgate.netoup.comoup.comresearchgate.netembopress.orgacs.orgyeastgenome.orgmdpi.comgenecards.orgnih.govnih.govaacrjournals.org. Early electron microscopy studies had suggested a heptameric ring structure for human RAD52, but more recent high-resolution studies support the undecameric model uniprot.orgaacrjournals.org. S. cerevisiae Rad52 has been shown to form decameric rings nih.govaacrjournals.org.

Beyond the stable ring structure, RAD52 can exist in different oligomeric states depending on protein concentration and the presence of DNA or interacting proteins aacrjournals.orgbiorxiv.org. Studies using single-molecule mass photometry suggest that monomers and short oligomers of human RAD52 may be more abundant than ring structures at lower, potentially more physiological, concentrations biorxiv.org. These shorter oligomeric forms might also play a role in DNA annealing biorxiv.org. RAD52 rings can also form higher-order complexes or aggregates oup.comaacrjournals.org. The C-terminal domain of human RAD52, despite being largely disordered, is involved in higher-order oligomerization of the rings oup.com.

Conformational dynamics, the movement and flexibility within a protein structure, are essential for protein function, including DNA binding and interactions with other molecules uniprot.orgresearchgate.net. The C-terminal domain of human RAD52 is characterized as intrinsically disordered researchgate.netoup.comresearchgate.netyeastgenome.orgmdpi.comgenecards.org. This intrinsic disorder can facilitate interactions with multiple partners and contribute to the protein's function researchgate.net.

The interaction of RAD52 with DNA and other proteins like RPA can induce conformational changes in RAD52. For example, binding to ssDNA has been shown to cause a conformational change in RAD52. Similarly, the interaction between phosphorylated RPA and RAD52 can lead to conformational changes in RAD52, affecting its affinity for ssDNA. These dynamic conformational changes are likely important for RAD52's roles in DNA repair processes, allowing it to transition between different functional states and interact with diverse substrates and partners uniprot.orgresearchgate.net.

Table 3: Oligomerization States of RAD52

Protein (Species)Observed Oligomerization StatesConditionsReference(s)
Human RAD52 (H. sapiens)Undecameric rings (11 subunits)Purified protein, N-terminal domain, full-length uniprot.orgresearchgate.netoup.comoup.comresearchgate.netembopress.orgacs.orgyeastgenome.orgmdpi.comgenecards.orgnih.govnih.govaacrjournals.org
Human RAD52 (H. sapiens)Monomers and short oligomersLower protein concentrations aacrjournals.orgbiorxiv.org
Human RAD52 (H. sapiens)Higher-order complexes/aggregates of ringsHigher protein concentrations, C-terminal domain involvement oup.comaacrjournals.org
Yeast Rad52 (S. cerevisiae)Decameric rings (10 subunits)- nih.govaacrjournals.org

Genetic Basis and Expression Profile of Dna52 Protein

Gene Locus and Transcriptional Regulation Mechanisms

The DNA52 gene, which encodes the DNA52 protein (Dbf4p), is located on chromosome IV in Saccharomyces cerevisiae. Genetic mapping experiments have placed DNA52 approximately 0.9 cM from the cdc34 gene. nih.gov The Saccharomyces Genome Database (SGD) confirms that DBF4 (with aliases including DNA52 and LSD7) is situated on Chromosome IV. nih.govgenecards.orgnih.gov

DBF4 is an essential gene, and its transcription is subject to cell cycle-dependent regulation. nih.gov The expression of DBF4 is required throughout the S phase of the cell cycle to ensure the proper initiation of DNA synthesis at replication origins. nih.gov This cell cycle-dependent expression pattern is a common mechanism for regulating proteins involved in specific cell cycle phases. wikipedia.org

mRNA Processing and Translational Control of this compound Expression

Following transcription, the DBF4 mRNA undergoes processing in the nucleus before being transported to the cytoplasm for translation. While general mechanisms of mRNA processing in eukaryotes involve steps such as capping, splicing, and polyadenylation yeastgenome.org, specific details regarding the processing of DBF4 mRNA were not extensively detailed in the examined literature.

Translational control also plays a role in regulating gene expression by influencing the efficiency of protein synthesis from mRNA. yeastgenome.org The term "translational control" has been associated with aliases of the DBF4 gene, including DNA52 and LSD7. However, specific molecular mechanisms governing the translational control of this compound expression were not explicitly provided in the search results. Translational regulation can occur at various steps, with initiation being a common target, and can involve factors that influence mRNA stability and ribosome binding.

Spatio-Temporal Expression Patterns Across Cell Cycle Phases and Cellular Compartments

The this compound (Dbf4p) exhibits a spatio-temporal expression pattern that aligns with its critical function during DNA replication. As a key component of the DDK complex, Dbf4p is required throughout the S phase of the cell cycle for the initiation of DNA synthesis. nih.gov

The DDK complex, formed by Cdc7p and Dbf4p, functions at replication origins, which are located within the nucleus and associated with chromatin. nih.gov Dbf4p interacts physically with replication origins and with the catalytic subunit Cdc7p. nih.gov The association of Dbf4p with chromatin occurs at the G1/S transition and persists throughout S phase, facilitating the initiation of replication at licensed origins. Dbf4p also interacts with key replication factors such as Mcm2p and Orc2p, which are components of the pre-replicative complex and origin recognition complex, respectively, located at replication origins. nih.gov This localization to chromatin and replication origins during S phase is consistent with its role in initiating DNA replication.

While the role of the DDK complex and Dbf4p in the S-phase checkpoint and response to genotoxic agents is established nih.gov, the provided search results did not explicitly demonstrate that the abundance of this compound increases specifically upon DNA replication stress. However, the protein's involvement in the replication checkpoint suggests a functional response to such stress.

Genetic Variants and Mutational Analysis

Genetic analysis and the study of mutations in the DNA52 (DBF4) gene have been instrumental in understanding the function of the this compound. A notable genetic variant is the temperature-sensitive mutant dna52-1. nih.gov This mutation causes cell cycle arrest at the restrictive temperature (37°C), with cells exhibiting a large-budded phenotype and a failure to undergo DNA replication, indicating a requirement for DNA52 in entry into or completion of S phase. nih.gov

Detailed molecular analysis of the dna52-1 allele revealed a single point mutation within the conserved M motif of the Dbf4 protein, resulting in a proline to leucine (B10760876) substitution at position 277. This specific mutation has been shown to impair the interaction of Dbf4p with Mcm2 and Orc2 at semipermissive temperatures, highlighting the importance of the M motif for these interactions crucial for replication initiation.

Studies on other mutations within conserved motifs (N, M, and C) of Dbf4p have further elucidated the domains responsible for interactions with various replication factors and the protein's role in the response to genotoxic agents. The analysis of these genetic variants has provided valuable insights into the structure-function relationships of the this compound and its integral role in DNA replication and genome stability.

Summary of Key Genetic and Expression Features of S. cerevisiae this compound (Dbf4p)

FeatureDescriptionSource(s)
Gene Name (S. cerevisiae)DBF4 (Aliases: DNA52, LSD7) nih.govgenecards.orgnih.gov
Protein NameThis compound (Dbf4p) nih.gov
Chromosome LocationChromosome IV nih.govnih.govgenecards.org
Essential GeneYes nih.govnih.gov
Transcriptional RegulationCell cycle-dependent (required throughout S phase) nih.gov
Cellular LocalizationChromatin/Nucleus (during S phase), part of Dbf4-dependent protein kinase complex at replication origins nih.gov
Key Mutantdna52-1 (temperature-sensitive, point mutation P277L in M motif) nih.gov
FunctionRegulatory subunit of Cdc7p-Dbf4p kinase (DDK), essential for DNA replication initiation nih.govnih.gov

Genetic Variants and Their Effects (Example: dna52-1)

Mutant AlleleGeneMutation LocationAmino Acid ChangeObserved Phenotype (Restrictive Temperature)Impaired Interactions (Semipermissive Temperature)Source(s)
dna52-1DBF4M motifP277LCell cycle arrest (large budded), no DNA replicationMcm2, Orc2 nih.gov

Cellular Localization and Trafficking of Dna52 Protein

Subcellular Compartmentalization and Dynamic Relocation

DNA52 exhibits a complex and regulated distribution within the cell, being found in both the cytoplasm and the nucleus. nih.gov This dual localization allows it to participate in distinct cellular functions depending on its location.

In the cytoplasm, DNA52 is predominantly observed with a coarse-grained distribution, often concentrated in the perinuclear region. nih.gov A significant aspect of its cytoplasmic function is its role as a selective autophagy receptor. researchgate.net In this capacity, DNA52 undergoes dynamic relocation to specific structures targeted for degradation. For instance, during mitophagy, the process of clearing damaged mitochondria, DNA52 is recruited to the outer mitochondrial membrane. embopress.orgresearchgate.net Similarly, in a process known as xenophagy, DNA52 relocates to cytosol-invading bacteria, such as Salmonella, to mediate their clearance. researchgate.net This recruitment is a critical step in initiating the formation of the autophagosome that engulfs the cargo.

Beyond its role in autophagy, DNA52 has also been identified in the nucleus. nih.gov Although initially described as a component of nuclear dots, subsequent studies have clarified that it is not a permanent resident of these structures but is present within the nucleoplasm. nih.govnih.gov Recent research has shed light on its nuclear functions, revealing its involvement in the regulation of gene expression. nih.gov Within the nucleus, DNA52 has been shown to form clusters at transcription initiation sites and to interact with RNA Polymerase II (RNAPII). nih.gov Furthermore, it can directly bind to double-stranded DNA, suggesting a role in modulating chromatin structure and transcription. nih.govnih.gov

The distribution of DNA52 between the cytoplasm and the nucleus is not static. The induction of autophagy has been observed to increase the nuclear-to-cytoplasmic ratio of the protein, indicating a regulated shuttling between these two compartments. nih.gov During viral infections, the localization of DNA52 can also be altered. For example, Herpes Simplex Virus-1 (HSV-1) infection can lead to the removal of DNA52 from the nucleus.

Cellular CompartmentDescription of LocalizationAssociated Function
CytoplasmCoarse-grained distribution, often perinuclear.Selective autophagy (mitophagy, xenophagy). researchgate.netembopress.org
MitochondriaRelocates to the outer membrane of damaged mitochondria.Mitophagy. embopress.org
Bacteria-containing vacuolesRecruited to ubiquitin-coated intracellular bacteria.Xenophagy. researchgate.net
NucleusDistributed in the nucleoplasm, forms clusters at transcription start sites.Regulation of gene expression, interaction with RNA Polymerase II, chromatin modulation. nih.gov

Mechanisms Governing Protein Import and Export

The trafficking of proteins between the nucleus and the cytoplasm is a tightly regulated process, typically mediated by specific transport receptors that recognize nuclear localization signals (NLS) for import and nuclear export signals (NES) for export.

In the case of DNA52, the precise mechanisms governing its nucleocytoplasmic transport are not yet fully elucidated. Analysis of the DNA52 protein sequence has not identified a classical NLS, which is typically rich in basic amino acids. nih.gov This suggests that its entry into the nucleus may occur through a non-classical pathway or be dependent on its interaction with other proteins that do possess a functional NLS and can chaperone DNA52 into the nucleus.

Despite the absence of a known NLS, there is evidence for the regulated movement of DNA52 into the nucleus. As mentioned, the induction of autophagy results in an increased nuclear accumulation of DNA52, pointing to a controlled transport mechanism rather than passive diffusion. nih.gov This regulated shuttling implies the existence of a specific import and likely an export pathway. However, the specific importin or exportin proteins responsible for recognizing and transporting DNA52 across the nuclear pore complex have not been identified. Further research is required to uncover the specific molecular machinery and regulatory signals that control the dynamic partitioning of DNA52 between the cytoplasm and the nucleus, which is crucial for its diverse cellular functions.

Transport ProcessKnown Mechanisms for DNA52Evidence
Nuclear ImportNo classical Nuclear Localization Signal (NLS) has been identified. The exact mechanism is currently unknown but is suggested to be a regulated process.Increased nuclear-to-cytoplasmic ratio upon induction of autophagy. nih.gov
Nuclear ExportNo classical Nuclear Export Signal (NES) has been identified. The mechanism is currently unknown.The existence of a regulated import mechanism implies a corresponding export pathway to maintain dynamic equilibrium.

Biochemical Mechanisms of Action of Dna52 Protein

Enzymatic Activities and Substrate Specificity

DNA52 itself does not possess intrinsic enzymatic activity. Instead, its primary biochemical function is to act as an essential activator of the Cdc7 serine/threonine kinase. The binding of DNA52 to Cdc7 induces a conformational change in the kinase, rendering it active. The DDK complex then phosphorylates a narrow range of substrates, with a key role in initiating DNA replication.

The primary and most well-characterized substrates of the Cdc7-DNA52 (DDK) complex are components of the minichromosome maintenance (MCM) complex, which is the core of the replicative helicase. Specifically, DDK targets the N-terminal tails of the Mcm2 and Mcm4 subunits. Phosphorylation of these subunits is a crucial step for the recruitment of other replication factors, such as Cdc45 and the GINS complex, leading to the activation of the MCM helicase and the unwinding of DNA at replication origins. This targeted phosphorylation ensures that DNA replication is initiated only once per cell cycle at licensed origins.

SubstratePhosphorylation SiteConsequence of Phosphorylation
Mcm2 N-terminal serine residuesPromotes the recruitment of Sld3 and Cdc45
Mcm4 N-terminal serine/threonine-rich domainRelieves an inhibitory activity, facilitating helicase activation
RAD18 Specific serine residuesStimulates its association with DNA polymerase η for translesion synthesis

This table summarizes the key substrates of the Cdc7-DNA52 (DDK) kinase complex and the functional outcomes of their phosphorylation.

Non-Enzymatic Binding Interactions with Nucleic Acids and Proteins

Beyond its role as a kinase activator, DNA52 engages in a series of crucial non-enzymatic binding interactions with both DNA and other proteins, which are essential for its localization and function at replication forks.

DNA52 plays a direct role in targeting the DDK complex to the sites of DNA replication initiation. It exhibits a binding affinity for replication origins, which are specific genomic sequences where DNA replication begins. This interaction is crucial for the localized activation of the MCM helicase. While the precise DNA sequence motifs for DNA52 binding are not fully characterized, its association with origin DNA is a key step in the initiation process. Furthermore, the DDK complex has been implicated in processes at stalled replication forks, which involves interactions with single-stranded DNA (ssDNA) that becomes exposed during replication stress. The presence of DDK at these sites is important for initiating checkpoint signaling. nih.gov

DNA52 serves as a scaffold for the assembly of larger protein complexes at replication origins and forks through a network of protein-protein interactions.

Cdc7p: The most critical interaction of DNA52 is with its catalytic partner, the Cdc7 kinase. This interaction is stable and is required for the activation of Cdc7's kinase activity. nih.govnih.gov

Orc2p: DNA52 interacts with the Origin Recognition Complex (ORC), a protein complex that binds to replication origins throughout the cell cycle. Specifically, interactions with the Orc2 subunit have been reported, which helps to recruit the DDK complex to the origins of replication.

Rad51, RPA2, and Werner syndrome protein (WRN): While DNA52 and the DDK complex are known to function in pathways involving these proteins, particularly in the response to DNA damage and replication stress, direct physical interactions between human Dbf4 and Rad51, RPA2, or WRN have not been definitively established in the current body of research. Rad51 is a key protein in homologous recombination, RPA2 is a subunit of the single-stranded DNA-binding protein complex essential for DNA replication and repair, and WRN is a helicase/exonuclease involved in maintaining genome stability. mdpi.comnih.govnih.gov The functional interplay between DDK and these factors is likely crucial for the coordination of DNA replication with DNA repair processes. For instance, DDK is required for the efficient restart of stalled replication forks, a process where both RPA and Rad51 are key players. nih.gov

Interacting ProteinFunction of Interaction
Cdc7p Activation of Cdc7 kinase activity.
Orc2p Recruitment of the DDK complex to replication origins.
Rad53 (yeast homolog of human Chk1) Regulation of DDK activity in response to DNA damage.

This table outlines the key protein-protein interactions of DNA52 and their functional significance.

Allosteric Regulation and Regulatory Cofactors

The activity of the Cdc7-DNA52 kinase complex is subject to allosteric regulation. The binding of DNA52 to Cdc7 is the primary allosteric event that activates the kinase. Furthermore, compounds have been identified that can allosterically inhibit Cdc7 by disrupting its interaction with DNA52, highlighting the druggable nature of this protein-protein interface. nih.gov There is also evidence to suggest that Cdc7 can form oligomers, which may provide a platform for allosteric regulation of the kinase complex. rupress.org

In response to DNA damage or replication stress, the activity of the DDK complex is modulated by checkpoint kinases such as ATM and ATR. These kinases can phosphorylate DNA52, which in turn can influence the activity and localization of the DDK complex, thereby preventing the firing of late replication origins and halting cell cycle progression until the damage is repaired. nih.gov

Mechanistic Role in DNA Synthesis Initiation and Elongation

The primary and essential role of DNA52 is in the initiation of DNA synthesis. By activating Cdc7, it triggers the phosphorylation of the MCM complex, which is the licensing step for the initiation of DNA replication. This event leads to the recruitment of the full replisome and the commencement of DNA unwinding and synthesis.

Recent evidence has expanded the role of DNA52 beyond initiation to include the elongation phase of DNA replication, particularly under conditions of replication stress. nih.govtandfonline.com The DDK complex is involved in the stabilization and restart of stalled replication forks. nih.gov When a replication fork encounters a block, it can stall, and the DDK complex is required to process these stalled forks to initiate a checkpoint response and facilitate their eventual restart. nih.govbiorxiv.org This function is critical for maintaining genome integrity during S-phase. DDK's role in elongation also involves the phosphorylation of other substrates, such as RAD18, to promote translesion DNA synthesis, a mechanism that allows the replication machinery to bypass DNA lesions. nih.gov

Biological Functions and Roles of Dna52 Protein

Involvement in DNA Replication Initiation and Progression

RAD52 is critically involved in the intricate processes of DNA replication, particularly in pathways that ensure the faithful duplication of the genome, even in the face of obstacles. While not a core component of the primary replication machinery, its role becomes prominent during instances of replication stress.

Detailed research findings indicate that RAD52 is essential for a specialized form of DNA synthesis known as break-induced replication (BIR). nih.gov BIR is a mechanism to repair one-ended double-strand breaks (DSBs), which can arise when a replication fork collapses. nih.gov In this process, RAD52 facilitates the invasion of the broken DNA end into a homologous template, initiating a new replication fork. nih.govresearchgate.net

Furthermore, RAD52 is implicated in mitotic DNA synthesis (MiDAS), a repair process that occurs in early mitosis to complete DNA replication in regions of the genome that are difficult to replicate, such as common fragile sites. researchgate.netnih.gov The majority of MiDAS in cancer cells is dependent on RAD52, suggesting a reliance on strand annealing mechanisms rather than canonical homologous recombination. researchgate.net

Recent studies have also uncovered a "gatekeeper" function for RAD52 at stalled replication forks. nih.gov It is proposed that RAD52 binds to stalled forks and prevents their excessive reversal by enzymes like SMARCAL1 and ZRANB3. This action is thought to put the fork on hold, allowing for proper restart and preventing fork degradation. nih.gov In the absence of RAD52, there is an abnormal increase in the recruitment of fork reversal enzymes, leading to the exhaustion of fork protection factors such as RAD51. nih.gov

RAD52 Function in DNA Replication Description Key Interacting Proteins
Break-Induced Replication (BIR)Repairs one-ended double-strand breaks arising from collapsed replication forks. nih.govMRE11, MUS81 nih.gov
Mitotic DNA Synthesis (MiDAS)Completes DNA replication at difficult-to-replicate sites during mitosis. researchgate.netnih.govSLX4, MUS81, POLD3 researchgate.net
Replication Fork GatekeeperPrevents excessive reversal and degradation of stalled replication forks. nih.govRPA, SMARCAL1, ZRANB3, RAD51 nih.gov

Contributions to Cell Cycle Regulation and Checkpoint Control

RAD52 plays a significant role in the intricate network of cell cycle regulation and checkpoint control, ensuring that cells have adequate time to repair DNA damage before proceeding through division. Its functions are particularly crucial in the context of S phase entry and completion, as well as in the negative regulation of mitotic exit.

In BRCA2 deficient cells, which exhibit defects in homologous recombination and checkpoint control, overexpression of RAD52 has been shown to rescue excessive origin firing and checkpoint defects. nih.gov This suggests that RAD52 can compensate for the loss of BRCA2 function in maintaining checkpoint control during the DNA damage response. nih.gov RAD52 has been shown to interact with the checkpoint protein pCHK1, similar to BRCA2, thereby helping to maintain checkpoint integrity. nih.gov

The DNA damage checkpoint system, which includes the Chk1 and Rad53 pathways in yeast, prevents mitotic exit in the presence of DNA damage, allowing time for repair. nih.gov RAD52's role in DNA repair is intrinsically linked to this process, as the successful repair of DNA lesions is a prerequisite for the cell to overcome the checkpoint and proceed with mitosis. Problems during mitotic exit can lead to aneuploidy, a hallmark of cancer. mdpi.com The inactivation of cyclin-dependent kinases (CDKs) is a key event for mitotic exit, and this process is regulated by pathways that RAD52's repair functions influence. mdpi.com

Aspect of Cell Cycle Control Role of RAD52 Observed Effects
S Phase CheckpointCompensates for BRCA2 deficiency in maintaining checkpoint control. nih.govRescues excessive origin firing and checkpoint defects in BRCA2 deficient cells. nih.gov
Mitotic ExitFacilitates DNA repair, which is necessary for overcoming DNA damage-induced mitotic arrest. nih.govmdpi.comPrevents premature exit from mitosis in the presence of DNA damage. nih.gov

Participation in DNA Repair and Recombination Pathways

At the heart of RAD52's function is its indispensable role in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. nih.govnih.gov It is a central protein in several homology-driven DNA repair pathways.

Homologous Recombination (HR): In eukaryotes, homologous recombination is a major pathway for the high-fidelity repair of DSBs. nih.gov While in mammalian cells, BRCA2 is the primary mediator for loading RAD51 onto single-stranded DNA (ssDNA), RAD52 can provide an alternative pathway, especially in BRCA-deficient cells. researchgate.netmdpi.com In yeast, RAD52 is absolutely critical for this process. nih.gov It stimulates RAD51-mediated DNA strand exchange by overcoming the inhibitory effect of Replication Protein A (RPA), which also binds to ssDNA. nih.govnih.gov This is achieved through specific protein-protein interactions between RAD52, RAD51, and RPA. nih.govnih.gov

Single-Strand Annealing (SSA): RAD52 is the master regulator of the single-strand annealing (SSA) pathway. researchgate.netmdpi.com SSA is an error-prone repair mechanism that utilizes homologous repeats flanking a DSB to join the DNA ends. mdpi.com This process involves the resection of the DNA ends to expose the homologous sequences, which are then annealed with the help of RAD52. mdpi.com The intervening DNA sequence between the repeats is deleted during this process. mdpi.com

Double-Strand Break Repair: Human RAD52, much like the Ku protein involved in non-homologous end joining (NHEJ), can directly bind to the ends of DSBs. nih.gov This binding protects the DNA ends from exonuclease degradation and facilitates end-to-end interactions. nih.gov It is proposed that the binding of either Ku or RAD52 to a DSB directs the break into the NHEJ or homologous recombination pathway, respectively. nih.gov

DNA Repair Pathway Function of RAD52 Key Features
Homologous Recombination (HR)Stimulates RAD51-mediated strand exchange; provides an alternative to BRCA2-dependent HR. nih.govresearchgate.netnih.govHigh-fidelity repair of DSBs. nih.gov
Single-Strand Annealing (SSA)Mediates the annealing of complementary single-stranded DNA repeats. researchgate.netmdpi.comError-prone repair, results in deletion of intervening sequence. mdpi.com
Double-Strand Break (DSB) BindingDirectly binds to DSB ends, protecting them and facilitating interactions. nih.govDirects repair towards homologous recombination. nih.gov

Functional Linkages to Chromatin Dynamics and Gene Expression Regulation

The functions of RAD52 in DNA repair and replication are intrinsically linked to the dynamic environment of chromatin. While direct regulation of gene expression is not its primary role, its activities can indirectly influence transcription and are themselves modulated by the chromatin landscape.

Dynamic changes in chromatin structure are essential for all DNA-based processes, including repair. nih.govresearchgate.net For RAD52 and other repair factors to access damaged DNA, the condensed chromatin structure must be temporarily opened. nih.gov This process involves post-translational modifications of histones and the action of chromatin remodeling complexes. researchgate.netnih.gov

The repair of DSBs by homologous recombination, a process where RAD52 is a key player, has been linked to transcription. researchgate.net For instance, transcription-coupled homologous recombination is a proposed mechanism for repairing DNA damage in actively transcribed regions. RAD52 is also required for the repair of transcription-related DSBs. researchgate.net

Role in Cellular Stress Responses

A primary role for RAD52 in mammalian cells is in the response to cellular stress, particularly DNA replication stress. nih.gov Replication stress arises from impediments to the progression of replication forks, which can be caused by DNA lesions, difficult-to-replicate sequences, or a shortage of nucleotides.

In response to replication stress, RAD52 is involved in multiple pathways to protect and restart stalled replication forks. nih.gov As mentioned earlier, its gatekeeper function prevents excessive fork reversal and degradation. nih.gov When replication forks do collapse, leading to DSBs, RAD52 is crucial for their repair through mechanisms like BIR. nih.govnih.gov

The importance of RAD52 in coping with replication stress is highlighted by its synthetic lethal relationship with BRCA1 and BRCA2 deficiencies. researchgate.net In cells lacking these key HR proteins, the RAD52-dependent pathways become essential for survival, particularly under conditions of replication stress. nih.govnih.gov This has made RAD52 an attractive target for cancer therapy in BRCA-deficient tumors. nih.govmdpi.com

Overexpression of RAD52 has been observed in chemo-resistant cancer cells with mutated BRCA2 and p53, suggesting that RAD52 provides a survival advantage to these cells by helping them cope with the increased DNA damage and replication stress they experience. nih.gov

Type of Cellular Stress Function of RAD52 Consequence of RAD52 Activity
DNA Replication StressProtects and restarts stalled replication forks; facilitates repair of collapsed forks. nih.govnih.govMaintains genome stability; promotes cell survival. nih.gov
BRCA DeficiencyProvides an alternative pathway for homologous recombination and fork protection. nih.govresearchgate.netEssential for viability in BRCA1/2 deficient cells. researchgate.net

Regulatory Networks and Interacting Partners of Dna52 Protein

Global Protein-Protein Interaction Networks (Interactome Mapping)

DNA52/Mcm10 functions as a critical scaffolding protein, physically interacting with numerous components of the DNA replication and repair machinery. oup.comnih.gov Its role is central to coordinating the activities of the replisome.

Key interacting partners include:

Mcm2-7 Complex : DNA52/Mcm10 directly interacts with multiple subunits of the Mcm2-7 helicase complex. embopress.orgnih.gov This interaction is essential for the activation of the helicase, which unwinds DNA at the replication origin. embopress.orgembopress.org In human cells, a specific domain (amino acids 530-655) is required for this interaction and for the stable association of Mcm10 with chromatin. nih.gov

CMG Helicase Components (Cdc45 and GINS) : DNA52/Mcm10 is required for the assembly and activation of the Cdc45-Mcm2-7-GINS (CMG) complex, the active form of the eukaryotic replicative helicase. mdpi.comnih.govnih.gov It promotes the loading of Cdc45 and GINS onto the Mcm2-7 ring at replication origins. mdpi.com

DNA Polymerase α (Pol-α)/Primase : A crucial interaction occurs between DNA52/Mcm10 and Pol-α, the enzyme responsible for synthesizing RNA primers and initiating DNA synthesis. DNA52/Mcm10 is thought to recruit and stabilize Pol-α at the replication fork. oup.comnih.govsemanticscholar.org

Proliferating Cell Nuclear Antigen (PCNA) : DNA52/Mcm10 interacts directly with PCNA, the sliding clamp that enhances the processivity of DNA polymerases. oup.comnih.gov This interaction is vital for the elongation phase of DNA replication and is modulated by post-translational modifications of Mcm10. oup.commdpi.com

9-1-1 Checkpoint Clamp : In response to replication stress, DNA52/Mcm10 interacts with the Mec3 subunit of the 9-1-1 checkpoint clamp (composed of Mec3, Rad17, and Ddc1 in yeast). This interaction links DNA52/Mcm10 to the DNA damage signaling machinery. oup.comresearchgate.net

Silent Information Regulator (SIR) Proteins : In S. cerevisiae, DNA52/Mcm10 has a role in transcriptional silencing and interacts physically with Sir2 and Sir3, key components of heterochromatin. nih.govnih.govnih.gov

Interacting PartnerFunction of InteractionReferences
Mcm2-7 ComplexActivation of replicative helicase; stable chromatin binding. embopress.orgnih.govnih.gov
Cdc45 / GINSAssembly and activation of the CMG helicase complex. mdpi.comnih.gov
DNA Polymerase αRecruitment and stabilization of the primase/polymerase complex at the fork. oup.comnih.gov
PCNACoordination of lagging strand synthesis; processivity clamp loading. oup.comnih.gov
9-1-1 Clamp (Mec3)Connection to the DNA damage checkpoint signaling pathway. oup.comresearchgate.net
Sir2 / Sir3Role in transcriptional silencing and heterochromatin maintenance. nih.govnih.gov

DNA-Protein and RNA-Protein Binding Specificities and Sites

DNA52/Mcm10 binds directly to DNA, a feature that is critical for its function at the replication fork. Research indicates that it has no reported RNA-binding activity.

DNA Binding Specificity : DNA52/Mcm10 binds to both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA). embopress.orgnih.govnih.gov Its binding activity is crucial for stabilizing the replication bubble, promoting the unwinding of origin DNA, and potentially reannealing DNA strands. embopress.orgnih.govnih.gov Studies have shown a preference for binding to branched DNA structures, such as replication forks and bubbles. researchgate.net

DNA Binding Domains : The DNA binding function is primarily localized to a highly conserved internal domain (ID). nih.gov This domain is composed of an Oligonucleotide/Oligosaccharide-Binding (OB) fold and a unique zinc finger motif, which together create a surface that engages with ssDNA. nih.govnih.gov Higher eukaryotes possess an additional C-terminal DNA-binding domain. researchgate.net The OB-fold and zinc finger motifs are classic DNA binding structures, but their arrangement in Mcm10 is unique among DNA processing proteins. nih.gov

Transcriptional and Post-Translational Regulatory Mechanisms Affecting DNA52 Protein Activity and Stability

The activity and stability of DNA52/Mcm10 are tightly regulated through both transcriptional control and a variety of post-translational modifications (PTMs). These regulatory layers ensure that Mcm10 is present and active at the appropriate time and place during the cell cycle.

Transcriptional Regulation : In human cells, the expression of the MCM10 gene is cell cycle-regulated, with protein levels increasing as cells approach the G1/S boundary and decreasing in late mitosis. mdpi.com This regulation is controlled by the E2F/Retinoblastoma (Rb) pathway, a central governor of cell proliferation. mdpi.comwikipedia.org In contrast, protein levels of DNA52/Mcm10 in budding yeast remain relatively constant throughout the cell cycle. nih.gov

Post-Translational Regulatory Mechanisms : DNA52/Mcm10 is subject to several PTMs, including phosphorylation, ubiquitination, and acetylation, which modulate its interactions, stability, and function. mdpi.comnih.gov

Phosphorylation : DNA52/Mcm10 is phosphorylated in a cell cycle-dependent manner. mdpi.com In S. cerevisiae, phosphorylation at serine 66 (S66) by S-phase cyclin-dependent kinases (S-CDKs) enhances its interaction with the Mcm2-7 complex, highlighting a mechanism for strengthening this key interaction during S-phase. frontiersin.org

Ubiquitination : Ubiquitination of DNA52/Mcm10 serves both degradative and non-proteolytic regulatory roles. In human cells, Mcm10 is targeted for proteasomal degradation during mitosis by a Cullin 4-based E3 ubiquitin ligase, contributing to its cell cycle-dependent oscillation. mdpi.com In yeast, non-degradative di-ubiquitination at two specific lysines (K85 and K372) acts as a molecular switch: this modification disrupts the interaction with Pol-α while promoting the interaction with PCNA, facilitating the handoff from initiation to elongation. mdpi.comnih.gov

Acetylation : In human cells, the DNA binding properties of Mcm10 can be modulated by acetylation via the p300 acetyltransferase. mdpi.com

ModificationKey Sites (Yeast)Enzyme/RegulatorFunctional ConsequenceReferences
PhosphorylationS66S-CDKEnhances interaction with the Mcm2-7 complex. frontiersin.org
Ubiquitination (Non-proteolytic)K85, K372-Switches interaction preference from Pol-α to PCNA. mdpi.comnih.gov
Ubiquitination (Proteolytic)- (Human)Cul4-DDB1-VprBP E3 LigaseTargets Mcm10 for degradation in mitosis. mdpi.com
Acetylation- (Human)p300Modulates DNA binding activity. mdpi.com

Advanced Methodologies and Approaches for Dna52 Protein Research

High-Throughput Screening for Modulators and Interacting Partners

High-throughput screening (HTS) is a powerful approach used to rapidly test large libraries of compounds or genetic elements for their ability to modulate a protein's activity or identify its interacting partners. HTS plays an integral role in the early phase of drug discovery by screening libraries of compounds to detect potential "hits" that interact with a therapeutic target nih.govopenmicroscopy.org. These screens are typically developed for various protein targets, including enzymes and receptors nih.gov. Methods for detecting protein-protein interactions (PPIs) in HTS formats are essential for exploring this important class of drug targets nih.gov. Techniques like fluorescence polarization (FP) assays and NanoBiT assays can be used for HTS to identify compounds that disrupt or enhance protein-protein interactions fishersci.ca. Cell-based assays, such as those utilizing protein fragment complementation or Förster resonance energy transfer (FRET), are also employed to study PPIs in a more physiological context, although their application in HTS campaigns for intracellular PPIs can be less common fishersci.com. The yeast two-hybrid assay is another method amenable to high-throughput screening for identifying protein-protein interactions wikipedia.org.

Biophysical Techniques for Interaction and Dynamics Analysis (e.g., single-molecule approaches)

Biophysical techniques, particularly single-molecule approaches, provide invaluable insights into the interactions and dynamics of individual protein and DNA molecules, overcoming the limitations of ensemble measurements that average out crucial details wikipedia.orgfishersci.fi. Single-molecule techniques enable the investigation of individual molecules in real-time, revealing fine details of complex dynamic processes wikipedia.orgfishersci.fi. Optical or magnetic tweezers can be implemented with fluorescence microscopy to study DNA-protein interactions wikipedia.org. DNA flow-stretching assays allow for the simultaneous observation of multiple individual DNA molecules under fluid flow, facilitating efficient studies of dynamic DNA-protein interactions at the single-molecule level wikipedia.org. These methods can provide information on protein binding and DNA conformational changes wikipedia.org. Single-molecule imaging (SMI) approaches, such as atomic force microscopy (AFM) and the DNA tightrope assay, offer high resolving power to characterize the molecular structure and functional dynamics of individual biological interactions on the nanoscale researchgate.net. Single-molecule optical methods have shown significant progress in sensitivity and resolution, proving effective for studying the dynamics of single biomolecules in real time fishersci.fi.

Genetic Manipulation and Gene Editing Strategies in Model Organisms (e.g., Saccharomyces cerevisiae)

Genetic manipulation and gene editing strategies, particularly in model organisms like the budding yeast Saccharomyces cerevisiae, are fundamental for studying protein function in a cellular context nih.govfishersci.ca. S. cerevisiae is a popular model system due to its well-established genetics, rapid growth, and amenability to genetic manipulation nih.govfishersci.ca. Techniques such as homologous recombination-based gene knockout and integration are widely used nih.gov. The CRISPR-Cas9 system has become a prevalent genome-editing technology in yeast due to its efficacy and versatility nih.govnih.govidrblab.net. CRISPR-Cas9 allows for site-specific genome modification, including gene knockout, integration, and intentional point mutations nih.gov. This system facilitates precise integration of heterologous genes into the yeast genome idrblab.net. Multiplex genome editing using CRISPR-Cas9 in yeast is also possible, enabling the simultaneous modification of multiple genes, which is useful for reconstructing complex metabolic pathways or studying the effects of multiple genetic perturbations nih.govidrblab.net.

Proteomic and Metabolomic Profiling in the Context of Protein Perturbation

Proteomic and metabolomic profiling are crucial for understanding the global cellular impact when a specific protein, such as DNA52 protein, is perturbed (e.g., through knockout or overexpression). Proteomics, the large-scale study of proteins, reveals dynamic biological processes that genomics alone cannot bidd.group. By analyzing the entire set of proteins (proteome) in a cell or organism, scientists can gain insights into health, disease, and biological function bidd.group. Proteomic analysis can identify differentially expressed proteins and dysregulated signaling pathways in response to a perturbation nih.gov. Metabolomics involves the study of the complete set of small molecules (metabolites) within a biological sample. Integrated proteomic and metabolomic analyses provide a holistic view of biological systems and can uncover protein-metabolite interactions bidd.group. These approaches can highlight alterations in metabolic pathways and their interplay with protein networks following a genetic perturbation nih.govfishersci.com.

Computational Modeling and In Silico Approaches for Structure and Interaction Prediction

Computational modeling and in silico approaches are increasingly important in protein research for predicting protein structure, dynamics, and interactions biorxiv.orgnih.gov. These methods can complement experimental techniques and help prioritize experiments biorxiv.orgnih.gov. Protein modeling techniques, such as homology modeling and ab initio methods, allow for the creation of three-dimensional protein structures, especially when experimental structures are unavailable biorxiv.org. Molecular docking is a key computational method used to predict the binding interactions between proteins and small molecules (ligands) or other proteins biorxiv.org. This can help identify potential modulators or interacting partners biorxiv.orgnih.gov. Advanced computational techniques, including molecular dynamics simulations, can be used to assess the temporal stability of protein complexes and refine interaction predictions nih.gov. Machine learning-based approaches are also rising in prominence for in silico protein function prediction and the prediction of protein-ligand and protein-protein interactions nih.gov.

Compound Names and PubChem CIDs

Evolutionary Conservation and Comparative Genomics of Dna52 Protein

Phylogenetic Analysis and Homolog Identification Across Eukaryotic Lineages

Phylogenetic analysis of RAD52 and related proteins reveals its widespread presence throughout eukaryotic lineages genecards.orgmedicinacomplementar.com.br. Unlike some other DNA repair proteins, RAD52 appears to be unique to eukaryotes, showing no clear homology to known recombination proteins in bacteria bindingdb.org. However, recent structural phylogenetic analyses suggest that eukaryotic RAD52 shares distinct structural features, such as a characteristic β-sheet and β-hairpin motif, with prokaryotic single-strand annealing proteins (SSAPs), indicating a potential common superfamily with proteins like lambda phage Redβ, RecT, Erf, and Sak3 found in bacteria and archaea medicinacomplementar.com.br. While archaea exhibit a variety of SSAPs, eukaryotes primarily possess RAD52 among the studied SSAP families medicinacomplementar.com.br.

Homologs of RAD52 have been identified across a diverse range of eukaryotic organisms, including fungi like Saccharomyces cerevisiae and Kluyveromyces lactis, animals (e.g., humans and mice), and plants bindingdb.orgbidd.groupgenecards.org. In plants, for instance, studies have identified RAD52 homologs, suggesting that the core functions of RAD52 in DNA repair are conserved in the plant kingdom genecards.org. Computational analyses of plant genomes indicate the presence of typically two conserved RAD52 genes, which likely arose from a gene duplication event early in plant evolution, with later lineage-specific duplications also observed genecards.org.

Functional Divergence and Conservation of RAD52 Protein Homologs

Despite its widespread conservation, RAD52 homologs across different species exhibit both conserved and divergent features in structure and function. The human RAD52 protein, for example, is a 418-residue protein characterized by an evolutionarily conserved N-terminal domain and a more species-specific, disordered C-terminal domain bidd.group. The N-terminal domain is crucial for self-oligomerization, forming ring-shaped structures, and for binding to single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA), as well as RNA and DNA/RNA hybrids bindingdb.orgbidd.groupuniprot.org. This DNA-binding and annealing activity is a highly conserved function of RAD52, essential for its role in homologous recombination and single-strand annealing pathways bindingdb.orgbidd.groupbidd.group.

In contrast, the C-terminal domain of RAD52 is less conserved and is primarily involved in protein-protein interactions, including interactions with replication protein A (RPA) and RAD51 bidd.groupgenecards.orguniprot.org. These interactions are critical for coordinating the recruitment of RAD52 to DNA repair sites and stimulating RAD51 activity bidd.groupgenecards.org. While the core DNA-binding and annealing functions mediated by the N-terminal domain are largely conserved, variations in the less conserved regions or in the interplay with other species-specific proteins could contribute to functional divergence or specialized roles of RAD52 in different organisms. For instance, while yeast RAD52 plays an essential role in homologous recombination, disruption of the mouse RAD52 homolog has a less severe impact on gene targeting, suggesting potential functional redundancy or differences in pathway reliance compared to yeast genecards.org.

Evolutionary Pressures Shaping RAD52 Protein Sequence and Function

The sequence and function of RAD52 protein have been shaped by various evolutionary pressures, primarily related to its critical role in maintaining genome stability. Strong purifying selection acts on the conserved N-terminal domain, preserving the essential DNA-binding and oligomerization functions that are fundamental for DNA repair and recombination bidd.groupnih.govuniprot.org. Mutations in these critical regions are likely to be deleterious, leading to their removal from the population nih.gov.

The less conserved C-terminal domain, involved in protein-protein interactions, may be subject to different evolutionary pressures. Changes in interacting partners or the evolution of novel regulatory mechanisms in different lineages could drive divergence in this region rcsb.orgsemanticscholar.org. Evolutionary rate covariation analysis can provide insights into how selective pressures act on functionally related proteins, suggesting that shared changes in selective pressure can lead to correlated evolutionary rates among genes involved in the same function researchgate.net.

The essential nature of RAD52 for DNA repair implies that its function is under significant constraint. However, the specific pathways and the degree of reliance on RAD52 can vary between organisms, potentially influencing the intensity and nature of selective pressures on the RAD52 gene genecards.org. For example, in organisms where alternative repair pathways are more prominent or where genetic redundancy exists, the selective pressure to maintain all aspects of RAD52 function might be slightly relaxed compared to organisms where RAD52 plays a more indispensable role. Studies comparing protein evolution rates across different functional classes and lineages can reveal how species-specific selective regimes impact genome-wide substitutional patterns researchgate.net. Proteins involved in core cellular processes like DNA repair often evolve more slowly due to strong purifying selection researchgate.net.

The concept of functional divergence, where genes shift in function after duplication, can also play a role in shaping protein evolution rcsb.org. While RAD52 itself is largely conserved, gene duplication events within the broader SSAP superfamily or in interacting proteins could lead to the evolution of new functions or the specialization of existing ones, indirectly influencing the selective landscape for RAD52 rcsb.orgsemanticscholar.org.

Emerging Concepts and Future Trajectories in Dna52 Protein Research

Identification of Novel Functions and Unexplored Mechanistic Insights

The primary and well-established function of the DNA52 protein (Dbf4) is its role as the regulatory partner of the essential serine/threonine kinase Cdc7p. genecards.orguniprot.orgyeastgenome.org The formation of the Cdc7p-Dbf4p complex is indispensable for initiating DNA replication. univ-amu.fruniprot.org This complex operates analogously to cyclin-CDK complexes, with Dbf4p providing the necessary activation of Cdc7p during late G1 phase. uniprot.org The activated DDK complex then phosphorylates key substrates, most notably members of the Minichromosome Maintenance (Mcm2-7) protein family, which are components of the replicative helicase. uniprot.orgyeastgenome.org This phosphorylation event is crucial for the unwinding of DNA at replication origins, thereby licensing them for duplication. univ-amu.fruniprot.org

Mechanistic studies have shown that Dbf4p interacts physically with both replication origins and the Cdc7p catalytic subunit through distinct functional domains, both of which are indispensable for its activity. uniprot.orgyeastgenome.org While the core function in replication initiation is well-defined, emerging research suggests additional roles for Dbf4p. It has been implicated in meiotic processes, including pre-meiotic DNA replication and positive regulation of meiosis I. univ-amu.fryeastgenome.org Furthermore, Dbf4p is involved in the mitotic DNA replication checkpoint signaling and plays a role in the negative regulation of mitotic exit. univ-amu.fryeastgenome.org These findings indicate that the functions of DNA52 extend beyond merely initiating replication, suggesting a broader involvement in maintaining genome stability and regulating cell cycle progression. Unexplored mechanistic insights may lie in the precise details of how Dbf4p recognizes and interacts with its various substrates, how its activity is finely tuned throughout different cell cycle phases and in response to stress, and the molecular mechanisms underlying its roles in meiosis and checkpoint control.

Systems Biology Approaches to Elucidate this compound Network Dynamics

Understanding the full spectrum of this compound function necessitates its study within the context of the broader cellular network. Systems biology approaches offer powerful tools to elucidate the dynamic interactions and regulatory mechanisms governing DNA52 activity. Techniques such as high-throughput proteomics and interactomics can be employed to comprehensively map the protein-protein interaction landscape of Dbf4p beyond its known association with Cdc7p and MCM proteins. yeastgenome.orgwikipedia.org This can reveal novel interacting partners that modulate its activity, localization, or stability, or that are involved in its less characterized functions.

Transcriptomic analyses can provide insights into the regulation of DBF4 gene expression throughout the cell cycle and in response to various cellular cues or stresses. yeastgenome.org Integrating this data with proteomic information can help to understand the relationship between DBF4 transcript levels and Dbf4p protein abundance and activity. Furthermore, computational modeling approaches can be utilized to build dynamic models of the cell cycle and DNA replication machinery, incorporating the known interactions and regulatory feedback loops involving the DDK complex. wikipedia.orguniprot.org These models can simulate the effects of perturbations to DNA52 levels or activity, predicting outcomes on cell cycle progression, replication timing, and genome stability. By integrating diverse datasets from various omics technologies, systems biology can provide a holistic view of how DNA52 functions within the complex web of cellular processes, revealing emergent properties and network dynamics that are not apparent from studying individual components in isolation.

Translational Research Opportunities (excluding clinical trial data)

While this compound is found in Saccharomyces cerevisiae, the fundamental biological processes it governs, such as DNA replication and cell cycle control, are highly conserved throughout eukaryotes, including humans. genecards.orgwikipedia.orgnih.gov The human homologs of Cdc7p and Dbf4p (hCDC7 and hDBF4/DBF4B) form a similar DDK complex that is also essential for DNA replication initiation and is implicated in various cellular processes. genecards.orgnih.govuniprot.org

Studying the yeast this compound and the DDK complex provides a powerful model system for gaining fundamental insights into these conserved mechanisms. The genetic tractability and relative simplicity of S. cerevisiae allow for detailed biochemical and genetic studies that can be challenging to perform in more complex organisms. Insights derived from understanding the precise mechanisms of yeast DDK regulation, substrate recognition, and interaction dynamics can directly inform our understanding of the analogous human DDK complex. This translational potential lies in leveraging the yeast model to uncover basic principles of DNA replication control and genome maintenance that are relevant to human health. For instance, a deeper understanding of how yeast DDK activity is regulated could provide clues for understanding dysregulation of the human DDK in diseases characterized by uncontrolled cell proliferation, such as cancer, or in conditions associated with genomic instability. nih.govebi.ac.uk The yeast system can serve as a platform for identifying conserved regulatory nodes or interaction interfaces that could potentially be targeted in related human proteins, contributing to the foundational knowledge required for future therapeutic development, without involving direct clinical trial data.

Critical Research Gaps and Challenges in Understanding this compound Biology

Despite significant progress, several critical research gaps and challenges remain in fully understanding this compound biology. While the role of Dbf4p in activating Cdc7p and initiating replication is established, the precise molecular mechanisms by which it recognizes and binds to replication origins and presents substrates like MCM proteins to Cdc7p for phosphorylation still require further detailed structural and biochemical analyses. uniprot.org The full repertoire of Dbf4p substrates beyond the MCM proteins and the functional consequences of these phosphorylation events in different cellular contexts, particularly in meiosis and checkpoint signaling, are not yet completely understood. univ-amu.fryeastgenome.org

Another challenge lies in fully elucidating the complex regulatory mechanisms that control Dbf4p protein levels and activity throughout the cell cycle. While it is known that Dbf4p levels fluctuate, the precise details of its synthesis, degradation, and post-translational modifications that govern its timely appearance and disappearance remain areas of active research. yeastgenome.orgnih.gov Furthermore, integrating the diverse functions of Dbf4p in replication initiation, meiosis, and cell cycle checkpoints into a unified model of its cellular role presents a significant challenge. Understanding how these different functions are coordinated and regulated to ensure genome integrity is crucial. univ-amu.fryeastgenome.org Finally, the inherent complexity of studying dynamic protein complexes and their transient interactions within the native cellular environment poses ongoing technical challenges in fully mapping the interaction network and understanding the kinetic aspects of Dbf4p function. yeastgenome.org Addressing these gaps through a combination of genetic, biochemical, structural, and systems biology approaches will be essential for a comprehensive understanding of this compound biology and its implications.

Q & A

Q. What is the functional role of DNA52 in the cell cycle, and how was this determined experimentally?

DNA52 is essential for entry into or completion of the S phase in Saccharomyces cerevisiae. Researchers identified this by analyzing temperature-sensitive mutants (dna52-1) that arrest at 37°C with large-budded morphology and unreplicated DNA. Synchronous populations generated via isopycnic density centrifugation revealed abolished DNA synthesis at restrictive temperatures, confirming its S-phase dependency .

Q. How was the DNA52 gene cloned, and what are its genetic characteristics?

DNA52 was cloned through functional complementation of the dna52-1 mutant phenotype. Sequencing revealed it encodes an 80.6 kDa protein and maps to chromosome IV, 0.9 cM from cdc34. Its essentiality for viability was confirmed via knockout studies .

Q. What methodologies are recommended for studying DNA52-protein interactions in chromatin?

Single-molecule Förster Resonance Energy Transfer (spFRET) is critical for quantifying histone-DNA interactions. For example, spFRET data showed that H2B dissociation from DNA52 involves breaking 11 ± 1 ion pairs, providing mechanistic insights into nucleosome dynamics .

Advanced Research Questions

Q. How can researchers resolve contradictions in DNA52's interaction mechanisms across experimental models?

Discrepancies (e.g., ion-pair counts in histone dissociation) require multi-technique validation. Combining spFRET with mutagenesis or cryo-EM can clarify whether observed interactions are context-dependent (e.g., cell cycle stage or chromatin state) .

Q. What experimental designs are optimal for analyzing DNA52's genetic interactions with adjacent loci like cdc34?

Tetrad analysis and synthetic genetic array (SGA) screens in S. cerevisiae can map genetic interactions. Proximity to cdc34 (0.9 cM) suggests potential functional crosstalk, warranting epistasis experiments to define hierarchical relationships .

Q. How should researchers design synchronization protocols to study DNA52's role in S-phase progression?

Use density gradient centrifugation or α-factor arrest to generate synchronous cultures. Monitor DNA synthesis via radiolabeled thymidine incorporation or flow cytometry, comparing dna52-1 mutants to wild-type under permissive vs. restrictive temperatures .

Q. What statistical frameworks are appropriate for interpreting DNA52's role in mixed DNA-protein complexes?

Bayesian methods and likelihood ratios are robust for deconvoluting complex interactions. For instance, probabilistic genotyping can quantify DNA52's contribution in heterochromatic regions with multiple histone modifiers .

Q. Which databases and tools are available for predicting DNA52's interactome?

DNAproDB (https://dnaprodb.usc.edu ) allows queries based on DNA-protein interaction features. Its RESTful API enables advanced users to extract structural and functional data for hypothesis generation .

Q. What advanced techniques can validate DNA52's structural dynamics in vivo?

Cryogenic electron microscopy (cryo-EM) and crosslinking mass spectrometry (XL-MS) can resolve conformational changes during S phase. These methods complement spFRET by providing spatial and temporal resolution .

Q. How can evolutionary conservation studies inform DNA52's functional criticality?

Phylogenetic footprinting across fungi and metazoans can identify conserved domains. For example, homology modeling of DNA52 in Schizosaccharomyces pombe might reveal conserved motifs essential for replication fidelity .

Q. Methodological Notes

  • Basic Studies : Prioritize temperature-sensitive mutants and synchronization protocols to establish baseline phenotypes .
  • Advanced Studies : Integrate structural biology (spFRET, cryo-EM) with computational tools (DNAproDB) for mechanistic insights .
  • Contradiction Mitigation : Cross-validate findings using orthogonal techniques (e.g., mutagenesis alongside spFRET) to account for technical variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.